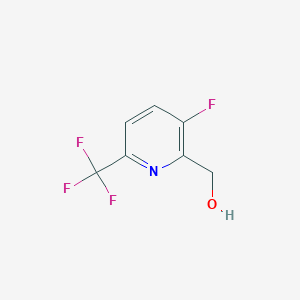

3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol

Description

Properties

IUPAC Name |

[3-fluoro-6-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCVYXYQQBQIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination and Trifluoromethylation of Pyridine Derivatives

Method Overview:

This approach involves the synthesis of the target compound via fluorination of pyridine intermediates, followed by trifluoromethylation at specific positions. The process typically employs electrophilic or nucleophilic fluorinating agents, coupled with trifluoromethylating reagents, under high-temperature or catalytic conditions.

- The patent CN109988101A describes a method where a pyridine ring undergoes fluorination using hydrogen fluoride (HF) under high pressure, followed by trifluoromethylation using specialized reagents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonates) in the presence of catalysts such as copper or silver complexes.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrogen fluoride, high pressure, 130°C | - | Fluorination of pyridine ring |

| 2 | Trifluoromethylating agent (e.g., CF₃I), catalyst | 85% | Selective trifluoromethylation at desired position |

- Direct modification reduces the number of steps.

- Suitable for large-scale synthesis.

- Harsh reaction conditions.

- Handling of toxic reagents like HF.

Multi-step Synthesis from Quinoline Derivatives

Method Overview:

A prominent route involves starting from quinolinic acid derivatives, converting to quinoline anhydride, then to pyridine intermediates, and finally functionalizing to introduce fluorine and trifluoromethyl groups.

- The synthesis of 3-fluoropyridine-2-methanol from quinoline anhydride involves initial formation of pyridinedioic acid esters, followed by reduction and fluorination steps.

- The process includes the formation of intermediate compounds such as 2,3-pyridinedioic acid-2-isopropyl ester, which undergoes fluorination with sodium borohydride and subsequent catalytic hydrogenation to introduce the fluorinated methyl group.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Quinolinic acid + thionyl chloride, reflux (16h) | - | Formation of quinoline anhydride |

| 2 | Quinoline anhydride + isopropanol, reflux (16h) | 75% | Formation of pyridinedioic ester |

| 3 | Pyridinedioic ester + DPPA, reflux, then hydrolysis, fluorination | 65% | Synthesis of fluorinated intermediate |

| 4 | Reduction with sodium borohydride + catalytic hydrogenation | 70% | Final formation of 3-fluoropyridine-2-methanol |

- Utilizes relatively accessible starting materials.

- Allows for precise functionalization.

- Multi-step process with moderate yields.

- Requires careful control of reaction conditions.

Photoredox-Mediated Coupling of Ketone Components

Method Overview:

Recent advances involve the use of photoredox catalysis to couple ketone components, forming diversely substituted 3-fluoropyridines, which can be further transformed into the target compound.

- The method employs visible light and photocatalysts like fac-Ir(ppy)₃ to facilitate the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonia to produce fluorinated pyridines.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | α,α-difluoro-β-iodoketone + silyl enol ether + fac-Ir(ppy)₃, blue LED | 78% | Photoredox coupling under mild conditions |

| 2 | Condensation with ammonia or ammonium salts | 85% | Formation of 3-fluoropyridine core |

| 3 | Functionalization to introduce hydroxymethyl group | 70% | Final step to obtain 3-fluoro-6-(trifluoromethyl)pyridine-2-methanol |

- Mild reaction conditions.

- High selectivity and yield.

- Requires specialized photoredox equipment.

- Multi-step process with intermediate purification.

Summary of Key Preparation Parameters

| Method Type | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Direct fluorination | Pyridine derivatives | HF, CF₃I | High temperature, high pressure | 80-85% | Harsh, toxic reagents |

| Multi-step synthesis | Quinolinic acid derivatives | Thionyl chloride, sodium borohydride | Reflux, controlled fluorination | 65-75% | Multi-step, moderate yield |

| Photoredox coupling | Ketone components | fac-Ir(ppy)₃, blue LED | Mild, visible light | 70-78% | Innovative, mild conditions |

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted pyridine derivatives .

Scientific Research Applications

Chemistry

3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol serves as a crucial building block in the synthesis of more complex fluorinated compounds. These derivatives are pivotal in materials science and catalysis due to their unique chemical properties.

Biology

In biological research, this compound is utilized for developing fluorinated biomolecules that exhibit enhanced biological activity and stability. The incorporation of fluorine atoms is known to improve the pharmacokinetic properties of drug candidates, making them more effective in targeting specific biological pathways.

Medicine

This compound plays a vital role as an intermediate in synthesizing pharmaceuticals aimed at treating neurological and inflammatory diseases. The presence of the trifluoromethyl group enhances binding affinity to various enzymes and receptors, facilitating modulation of biological pathways.

Agrochemicals

The compound is also employed in the production of agrochemicals, including herbicides and insecticides. Its potent biological activity makes it suitable for protecting crops from pests, with several derivatives already approved for agricultural use.

Case Studies

- Pharmaceutical Development : A study demonstrated that derivatives of this compound showed improved efficacy in inhibiting specific enzymes linked to neurodegenerative diseases. The fluorinated structure contributed to higher binding affinities compared to non-fluorinated analogs .

- Agrochemical Applications : Research on the use of trifluoromethylpyridines in crop protection revealed that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to non-target organisms .

- Material Science : The compound has been investigated as a precursor for novel materials with tailored properties for electronic applications. Its ability to form stable bonds with various substrates makes it a candidate for advanced material synthesis.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This results in the inhibition or modulation of enzyme activity, leading to the desired biological effects . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its overall efficacy .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol with its analogs:

Critical Analysis of Substituent Impact

- Electron-Withdrawing vs. Electron-Donating Groups :

- Positional Isomerism :

- Shifting substituents (e.g., OMe from position 3 to 2) alters steric and electronic profiles, affecting binding affinity in biological systems .

Biological Activity

3-Fluoro-6-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a trifluoromethyl group and a hydroxymethyl substituent, influences its chemical properties and biological interactions. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₆F₄N₁O

- Molecular Weight : 195.11 g/mol

- Structure : The presence of multiple fluorine atoms enhances the compound's lipophilicity, affecting its interaction with biological membranes and proteins.

The trifluoromethyl group significantly impacts the compound's reactivity and interaction with biological targets. This group is known to enhance binding affinity to various enzymes and receptors, which can lead to modulation of biological pathways. The hydroxymethyl group may also contribute to hydrogen bonding interactions, further stabilizing the compound's binding to target sites .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound possess antimicrobial activity against several pathogens, making them potential candidates for developing new antibiotics.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in specific cancer cell lines by interacting with cellular signaling pathways .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its derivatives have been tested for inhibition against enzymes like PfATP4, which is crucial in malaria treatment .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with an EC50 value of approximately 0.048 μM for specific cancer types. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 μg/mL depending on the bacterial strain tested .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High (EC50 = 0.048 μM) | Yes |

| Trifluoromethylated pyridine analog A | Low | Moderate (EC50 = 0.1 μM) | Yes |

| Trifluoromethylated pyridine analog B | High | Low (EC50 = 0.5 μM) | No |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-fluoro-6-(trifluoromethyl)pyridine-2-methanol?

- Methodology : The compound is typically synthesized via fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO). Subsequent hydroxylation at the 2-position is achieved through hydrolysis or reduction of a protected aldehyde intermediate .

- Key Considerations :

- Ensure anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

- Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR identify fluorine substituents and hydroxyl group positioning.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (195.11 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What are the stability profiles under varying storage conditions?

- Stability Data :

| Condition | Degradation (%) | Timeframe |

|---|---|---|

| 25°C (dry) | <5% | 6 months |

| 4°C (sealed) | <2% | 12 months |

| Exposure to moisture | ~15% | 1 month |

- Recommendations : Store in airtight containers with desiccants at 4°C to minimize hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can substitution reactions at the fluoro group be optimized for diverse derivatives?

- Methodological Approach :

- Nucleophilic Aromatic Substitution : Use NaOMe in methanol or KOtBu in tert-butanol at 80–100°C.

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups .

- Challenges :

- Steric hindrance from the trifluoromethyl group reduces reactivity.

- Mitigate by using polar aprotic solvents (DMF, DMSO) and elevated temperatures.

Q. What strategies resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in anticancer activity (IC values) may arise from:

- Impurity Variability : Trace aldehydes (oxidation byproducts) interfere with assays. Validate purity via HPLC before testing .

- Solvent Effects : DMSO (common solvent) may modulate target interactions. Compare results using aqueous buffers or PEG-based solvents .

Q. How to design experiments for probing its role in ion channel modulation?

- Experimental Workflow :

Electrophysiology : Patch-clamp assays on KCNQ4 channels (linked to hearing loss) with retigabine as a positive control .

Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to determine EC.

Structural Modeling : Dock the compound into KCNQ4 homology models to predict binding motifs.

Q. What advanced oxidation/reduction pathways are relevant for metabolite profiling?

- Oxidation :

- Agents : KMnO (acidic) converts the alcohol to a carboxylic acid.

- Products : 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid (confirmed via IR spectroscopy) .

- Reduction :

- Agents : NaBH reduces the alcohol to a methylene group, forming 3-fluoro-6-(trifluoromethyl)-2-methylpyridine.

Key Takeaways for Researchers

- Synthetic Optimization : Prioritize fluorination efficiency and purity control.

- Data Reproducibility : Standardize solvents and purity thresholds in bioassays.

- Advanced Applications : Leverage electrophysiology and computational modeling for mechanistic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.